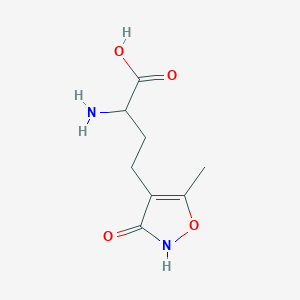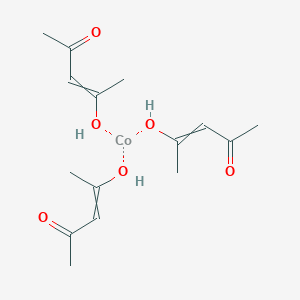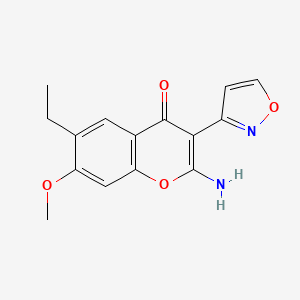
Didemethylclomipramine
Descripción general
Descripción
Didemethylclomipramine (DMC) is a synthetic derivative of clomipramine, a tricyclic antidepressant (TCA). It is a potent inhibitor of serotonin reuptake, and is primarily used in research applications to investigate the role of serotonin in various physiological functions. In addition, DMC has been used to study the effects of serotonin on pain, reward, and cognition, as well as its involvement in the development of certain psychiatric disorders.
Aplicaciones Científicas De Investigación
Psychiatry: Treatment of Obsessive-Compulsive Disorder (OCD)
Didemethylclomipramine, as a metabolite of clomipramine, plays a significant role in the treatment of OCD. Clomipramine has been shown to be effective in reducing obsessive-compulsive symptoms, and its efficacy is believed to be due to its potent inhibition of serotonin reuptake . This property is shared by its metabolite, suggesting that Didemethylclomipramine could contribute to the therapeutic effects in OCD treatment.
Neurology: Panic Disorder Management
In the management of panic disorder, Didemethylclomipramine may have applications due to the parent compound’s efficacy in reducing the frequency and severity of panic attacks . The metabolite’s potential role in enhancing the therapeutic effects or modulating side effects could be a subject of further research.
Pharmacokinetics: Drug Metabolism and Interaction Studies
Didemethylclomipramine’s pharmacokinetic profile is crucial for understanding its behavior in the human body. Studies on clomipramine have revealed that it undergoes extensive first-pass hepatic elimination, with its metabolites, including Didemethylclomipramine, contributing to both therapeutic and unwanted effects . Research into this metabolite’s interactions with other drugs and its metabolism could provide insights into optimizing dosing regimens and minimizing adverse effects.
Pharmacogenomics: Genetic Influence on Drug Response
The metabolism of clomipramine to Didemethylclomipramine is under polymorphic genetic control, which can influence the drug’s efficacy and safety . Investigating the genetic factors that affect the levels of Didemethylclomipramine could lead to personalized medicine approaches, tailoring treatments based on individual genetic profiles.
Toxicology: Safety and Side Effect Profiling
Understanding the toxicological profile of Didemethylclomipramine is essential for assessing its safety. Research into the metabolite’s side effects, particularly at high concentrations that can produce serious side effects, is vital for developing safer antidepressant therapies .
Geriatric Medicine: Dosing in Elderly Patients
Age can significantly affect the pharmacokinetics of drugs and their metabolites. Studies have shown that aging usually diminishes both the demethylation and hydroxylation processes, leading to a lower daily dose requirement of clomipramine in most elderly patients . Research into how Didemethylclomipramine levels are affected by age could improve dosing accuracy and safety in the geriatric population.
Mecanismo De Acción
Target of Action
Didemethylclomipramine, also known as desmethylclomipramine, is the primary active metabolite of clomipramine . It primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
Didemethylclomipramine acts as a potent inhibitor of serotonin and norepinephrine reuptake . By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission . This results in an overall mood-enhancing effect .
Biochemical Pathways
Didemethylclomipramine affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, leading to enhanced neurotransmission . This can result in downstream effects such as mood elevation and reduction of depressive symptoms .
Pharmacokinetics
Didemethylclomipramine is rapidly absorbed from the gastrointestinal tract and undergoes extensive metabolism in the liver . It is further metabolized to 8-hydroxydesmethylclomipramine and didesmethylclomipramine . The apparent elimination half-life of didemethylclomipramine is about 96 hours . Its pharmacokinetics are influenced by various factors, including genetic polymorphisms, co-administration of other drugs, and environmental factors .
Result of Action
The molecular and cellular effects of didemethylclomipramine’s action primarily involve an increase in serotonergic and noradrenergic neurotransmission . This can lead to mood elevation and a reduction in symptoms of depression and obsessive-compulsive disorder . It has also been shown to occupy the norepinephrine transporter in non-human primates in vivo .
Action Environment
Various pathological or environmental factors can influence the action of didemethylclomipramine. For instance, patients genetically deficient in hydroxylation can accumulate high concentrations of didemethylclomipramine, potentially leading to serious side effects and/or nonresponse . Smoking can induce demethylation, while long-term alcohol intake appears to reduce this metabolic pathway . Age can also influence the metabolism of didemethylclomipramine, often leading to a lower daily dose in elderly patients .
Propiedades
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-15-9-8-14-7-6-13-4-1-2-5-16(13)20(11-3-10-19)17(14)12-15/h1-2,4-5,8-9,12H,3,6-7,10-11,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDZEFLZJRLKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211808 | |
| Record name | Didemethylclomipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didemethylclomipramine | |
CAS RN |
62724-32-7 | |
| Record name | Didemethylclomipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062724327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didemethylclomipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDEMETHYLCLOMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R3702101D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide](/img/structure/B1226093.png)

![1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine](/img/structure/B1226097.png)

![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)

![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)
![4-[[(3,6-Dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1226115.png)

![(4-Tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B1226117.png)
![2-(4-Morpholinyl)-5-[[oxo-[2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-3-furanyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1226119.png)
![2-Amino-4-(2-chlorophenyl)-6-[(4-chlorophenyl)thio]pyridine-3,5-dicarbonitrile](/img/structure/B1226120.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)